molecular formula C18H22F3N3O2 B2892411 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol CAS No. 1025769-00-9

1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol

Cat. No. B2892411
CAS RN: 1025769-00-9
M. Wt: 369.388
InChI Key: ZTAUBGGJLHMORZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol (TFPP) is a synthetic compound with a wide range of applications in synthetic organic chemistry and scientific research. It is a highly useful building block for a variety of organic molecules, and its unique structure makes it an ideal starting material for the synthesis of many different compounds. TFPP is a versatile and important compound in the field of organic chemistry and has a wide range of applications in scientific research.

Scientific Research Applications

Rhodium-Catalyzed Hydroformylation

One key application involves the rhodium-catalyzed hydroformylation of allyl or propargyl alcohol derivatives as a crucial step in synthesizing neuroleptic agents such as Fluspirilen and Penfluridol. These pharmaceuticals contain a 4,4-bis(p-fluorophenyl)butyl group, indicative of the compound's utility in forming complex structures central to drug development (Botteghi et al., 2001).

Interaction with Amines or Alcohols

Another study explored the reaction between similar trifluoro derivatives and secondary amines or alcohols, leading to the formation of perfluoro-2-propoxy-3(1H')-ethoxy-2″-alkoxypropanes or N, N-dialkylamide of α-substituted fluoroacetic acid. This research highlights the compound's versatility in creating fluorinated intermediates for further chemical synthesis (Furin et al., 2000).

Potential PET Ligand for CB1 Receptors

A derivative of this compound was synthesized as a potential imaging agent for CB1 receptors using positron emission tomography (PET), demonstrating its application in the development of diagnostic tools in neuroscience (Kumar et al., 2004).

Corrosion Inhibition

The compound has also been examined for its role in inhibiting the corrosion of mild steel in hydrochloric acid, showcasing its potential in materials science and engineering to protect metals against corrosive environments (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAUBGGJLHMORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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